3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole
Description
The compound 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole belongs to the 1,2,4-triazole family, a heterocyclic scaffold widely exploited in medicinal and agrochemical research due to its versatile hydrogen-bonding capacity and structural adaptability . The core structure features a 1,2,4-triazole ring substituted with bromine atoms at positions 3 and 5, and a 4-chlorobenzyl group at position 1. This substitution pattern enhances electronic and steric properties, making it a candidate for kinase inhibition, antimicrobial activity, or pesticidal applications .
Properties
IUPAC Name |
3,5-dibromo-1-[(4-chlorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOYPEXFESQGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl mercaptan and 3,5-dibromo-1H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as anhydrous hexanes and reagents like 1-n-butyl-3-methylimidazolium methylselenite.
Industrial Production: Industrial production methods may involve the use of microwave irradiation to accelerate the reaction, ensuring high yields and purity.
Chemical Reactions Analysis
3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Agricultural Applications
One of the primary applications of 3,5-dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole is in agriculture as a fungicide. Triazole derivatives are well-known for their antifungal properties, making them effective in controlling fungal diseases in crops.
Case Studies:
- Fungal Resistance : Research indicates that triazole compounds can inhibit the growth of various fungal pathogens affecting crops such as wheat and barley. For instance, studies have shown that compounds similar to this compound exhibit significant activity against Fusarium species, which are notorious for causing crop failures.
- Application Rates : Field trials have demonstrated that applying this compound at specific concentrations can lead to reduced disease incidence and improved crop yield. Optimal application rates are typically determined through extensive agronomic research to balance efficacy and environmental safety.
Pharmaceutical Applications
In the pharmaceutical industry, this compound exhibits potential as an antibacterial and anti-inflammatory agent.
Case Studies:
- Antimicrobial Activity : Studies have reported that triazole derivatives possess broad-spectrum antimicrobial activity. For example, compounds structurally related to this compound have been tested against various bacterial strains and shown promising results .
- Inflammation Reduction : In vitro studies suggest that this compound may reduce inflammation markers in cellular models. The mechanism is thought to involve modulation of specific signaling pathways associated with inflammatory responses.
Materials Science Applications
In materials science, this compound can be utilized in the development of advanced materials due to its unique electronic properties.
Case Studies:
- Polymer Additives : The compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation during processing .
- Conductive Materials : Research indicates that triazole derivatives can be used in the synthesis of conductive polymers. These materials have applications in electronic devices where conductivity is essential.
Summary Table of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Agriculture | Fungicide for crop protection | Effective against Fusarium species |
| Pharmaceuticals | Antimicrobial and anti-inflammatory agent | Promising results against bacterial strains |
| Materials Science | Polymer additive | Enhances thermal stability |
| Conductive materials | Useful in electronic device applications |
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzyl Derivatives
Variations in the benzyl substituent significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- Halogen Effects : Fluorine analogs (e.g., 4-fluorobenzyl) exhibit higher metabolic stability due to C-F bond strength, whereas chlorine enhances lipophilicity and may improve membrane penetration .
- Sulfonyl vs.
- Substitution Patterns : Difluorophenyl groups (2,5- or 2,4-) introduce steric and electronic variations, which could modulate binding to kinase hinge regions .
Functional Group Modifications
Triazole Core Modifications
- Imidazole Hybrids : Compounds like 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole () replace bromine with bulky imidazolyl groups, reducing steric accessibility but enabling multi-target interactions .
- Benzoxazole Derivatives : Analogs such as 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () introduce fused heterocycles, broadening biological activity spectra (e.g., antifungal, herbicidal) .
Biological Activity
3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Information
- IUPAC Name: this compound
- CAS Number: 17186054
- Molecular Formula: C9H6Br2ClN3
- Molar Mass: 415.49 g/mol
- Density: 2.12 g/cm³ (predicted)
- Boiling Point: 593.1 °C (predicted)
- pKa: -3.26 (predicted)
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of antimicrobial properties. Specifically, this compound has been shown to possess significant antibacterial and antifungal activities.
Case Study: Antibacterial Properties
A study evaluated the antibacterial efficacy of various triazole derivatives against standard strains of bacteria such as Escherichia coli and Staphylococcus aureus. The agar disc-diffusion method was employed to measure the inhibition zones. Results indicated that the compound exhibited substantial antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ceftriaxone .
| Compound | Bacteria Tested | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | E. coli | 8 | 20 |
| S. aureus | 8 | 22 | |
| Ceftriaxone | E. coli | 8 | 25 |
| S. aureus | 8 | 28 |
Antifungal Activity
The compound also demonstrates antifungal properties against various fungal strains. In vitro studies have shown that it effectively inhibits the growth of fungi such as Candida albicans, with IC50 values indicating potent antifungal activity .
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key enzymes in microbial cells. For instance:
- Inhibition of DNA Gyrase: The compound has been shown to inhibit DNA gyrase activity, which is crucial for bacterial DNA replication .
- Disruption of Cell Membrane Integrity: It may also disrupt cell membrane integrity in fungi and bacteria, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl ring or changes in halogen substituents can significantly impact their potency and selectivity against various pathogens.
Research Findings
A comparative study highlighted that introducing bromine at specific positions on the triazole ring enhances antibacterial activity while maintaining low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
